2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

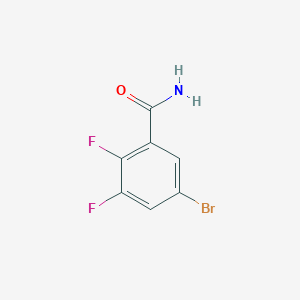

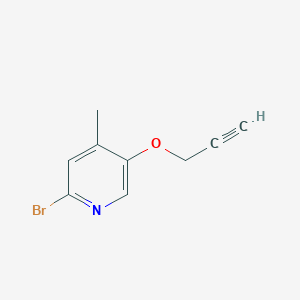

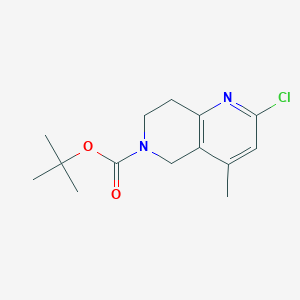

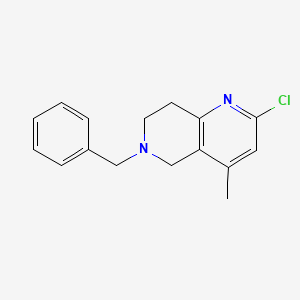

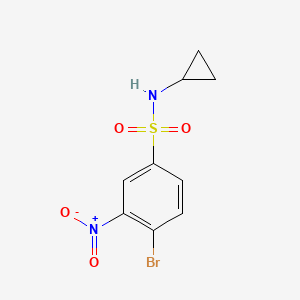

“2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom, at the 4th position with a methyl group, and at the 5th position with a prop-2-yn-1-yloxy group .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- Synthesis and Crystal Structure Analysis : The molecular geometry and crystal packing of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, highlighting the importance of such compounds in structural chemistry (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Synthesis and Derivative Creation

- Efficient Synthesis of Novel Derivatives : Studies have demonstrated the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions, showcasing the versatility of pyridine-based compounds in creating new chemical entities (Ahmad et al., 2017).

Photoreactivity Studies

- Photoinduced Tautomerization : Research into 2-(1H-pyrazol-5-yl)pyridines and derivatives, including those with bromo groups, reveals photoreactions like excited-state intramolecular and intermolecular proton transfer, significant for understanding photophysical properties of similar compounds (Vetokhina et al., 2012).

Crystallography and Hydrogen Bonding

- Crystal Structure and Hydrogen Bonding : The crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, a related compound, is characterized by C-H⋯N hydrogen bonds, offering insights into the molecular interactions of similar pyridine derivatives (Filali et al., 2019).

Enzyme Inhibition Research

- Potential as Cytochrome P450 Inhibitors : Propargyl ethers containing pyridine rings have been studied for their potential as inhibitors of cytochrome P450 enzymes, highlighting a pharmacological aspect of these compounds (Foroozesh et al., 2013).

Synthesis of Complex Structures

- Synthesis of Complex Pyridine Derivatives : The synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine demonstrates the complexity and flexibility in synthesizing pyridine-based structures, relevant for various scientific applications (Hou Hao-qing, 2010).

Propiedades

IUPAC Name |

2-bromo-4-methyl-5-prop-2-ynoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYARLJRSUZDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OCC#C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)